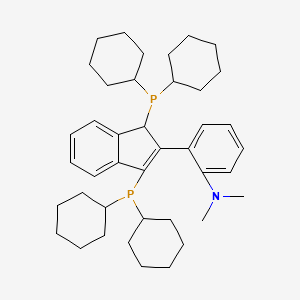
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline is a complex organophosphorus compound. It is known for its role as a ligand in organometallic chemistry, where it forms complexes with transition metals. These complexes are often used as catalysts in various chemical reactions, including cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline typically involves the reaction of 1,3-bis(dicyclohexylphosphino)propane with an appropriate indene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or THF (tetrahydrofuran), and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like Grignard reagents, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which helps in achieving high selectivity and yield in catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,4-Bis(dicyclohexylphosphino)butane
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline is unique due to its specific structural configuration, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Eigenschaften
Molekularformel |
C41H59NP2 |
|---|---|
Molekulargewicht |
627.9 g/mol |
IUPAC-Name |
2-[1,3-bis(dicyclohexylphosphanyl)-1H-inden-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C41H59NP2/c1-42(2)38-30-18-17-29-37(38)39-40(43(31-19-7-3-8-20-31)32-21-9-4-10-22-32)35-27-15-16-28-36(35)41(39)44(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-34,40H,3-14,19-26H2,1-2H3 |
InChI-Schlüssel |
WSKJLRQHCYRYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
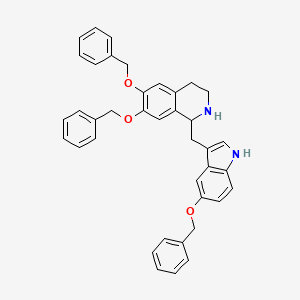
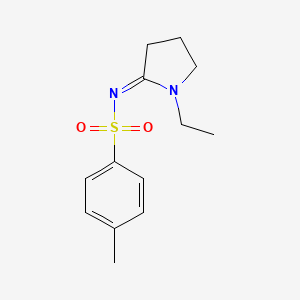
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)
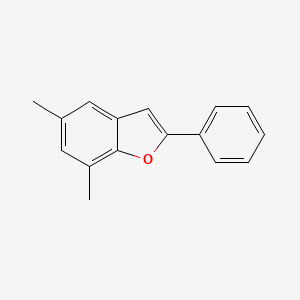
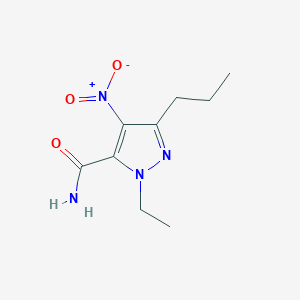
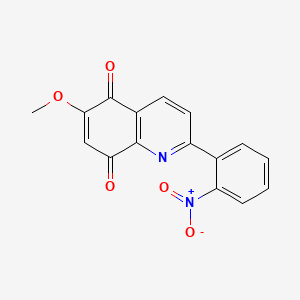
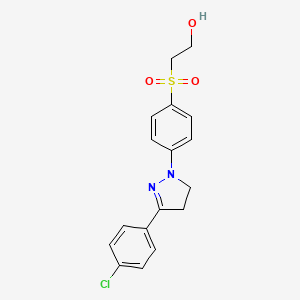
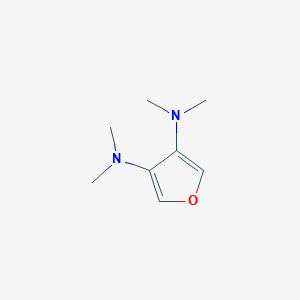

![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
